![molecular formula C30H32N2O3S2 B2443009 ethyl 2-[[2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 681276-21-1](/img/structure/B2443009.png)
ethyl 2-[[2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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Overview
Description
This compound is a complex organic molecule that includes several functional groups and structural motifs common in organic chemistry, such as an ethyl group, an indole group, a thiophene group, and an amino group. These groups are common in many biologically active compounds and materials .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The indole and thiophene groups, for example, are aromatic systems that contribute to the compound’s stability .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the amino group might participate in acid-base reactions, while the thiophene and indole groups might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings might increase its stability and influence its solubility in various solvents .Scientific Research Applications
- The compound exhibits significant anticancer potential. Studies have evaluated its effects on various cancer cell lines, including lung cancer (A-549), melanoma, and prostate cancer. Notably, compound S8 demonstrated effective cytotoxic activity against human lung cancer cells .
- Compound S1 displayed potent antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi. Additionally, S4 exhibited excellent antifungal activity against Candida albicans and Aspergillus niger .
- Compounds S4 and S6 demonstrated excellent antioxidant activity, comparable to ascorbic acid. Their IC50 values (concentration required for 50% inhibition) were 48.45 and 45.33, respectively .
- A derivative of this compound, ethyl 3-aminobenzo[b]thiophene-2-carboxylate ®, was designed as a ratiometric fluorescent sensor for In³⁺ ions .
Anticancer Activity
Antimicrobial Properties
Antioxidant Potential
Anticorrosion Applications
Fluorescent Sensor for Indium (In³⁺)
Structural Modification and Drug Discovery
Future Directions
properties
IUPAC Name |
ethyl 2-[[2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O3S2/c1-3-35-30(34)28-23-13-5-4-6-15-25(23)37-29(28)31-27(33)19-36-26-18-32(24-14-8-7-12-22(24)26)17-21-11-9-10-20(2)16-21/h7-12,14,16,18H,3-6,13,15,17,19H2,1-2H3,(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKFNHPQTNWRLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=CC(=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-[[2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
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